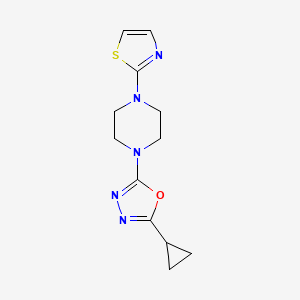
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as AG490, is a synthetic chemical compound that belongs to the family of 1,2,4-triazole derivatives. It was first synthesized in 1994 and has since been extensively studied for its potential applications in scientific research. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and immune response.
科学的研究の応用
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively used as a research tool to investigate the role of JAK/STAT signaling pathway in various biological processes. It has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are key components of the pathway, leading to the suppression of downstream gene expression. N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been used to study the role of JAK/STAT signaling in cancer, inflammation, and immune response. It has also been used to investigate the potential therapeutic applications of targeting the JAK/STAT pathway in various diseases.
作用機序
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its inhibitory effect on the JAK/STAT pathway by binding to the ATP-binding site of JAK2, preventing its phosphorylation and subsequent activation. This leads to the inhibition of STAT3 phosphorylation and dimerization, which is necessary for its nuclear translocation and activation of downstream gene expression. N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to induce the degradation of JAK2 protein, further contributing to its inhibitory effect on the pathway.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have various biochemical and physiological effects, depending on the cell type and context. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent. N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to modulate the immune response by inhibiting the differentiation and activation of T cells and dendritic cells.
実験室実験の利点と制限
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages as a research tool, including its potency, specificity, and availability. It has been extensively studied and characterized, and its mechanism of action is well understood. However, N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide also has some limitations, including its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, the use of N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide in vivo may be limited by its poor solubility and bioavailability.
将来の方向性
For research include the development of more potent and selective JAK/STAT inhibitors, investigation of the role of the pathway in various diseases, and the use of N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide in combination with other therapeutic agents.
合成法
N-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent reaction with cyanogen bromide. The final product is obtained after purification through recrystallization and characterization through various spectroscopic techniques.
特性
IUPAC Name |
N-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-8-4-2-7(3-5-8)13-10(15)9-11-6-12-14-9/h2-6H,1H3,(H,13,15)(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPWPOUIVQUYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-[1,2,4]Triazole-3-carboxylic acid (4-methoxy-phenyl)-amide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-methylthieno[3,2-d]pyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]piperidin-4-amine](/img/structure/B5689489.png)
![5-[(2,2-dimethylpropanoyl)amino]isophthalic acid](/img/structure/B5689496.png)
![1-(cyclohexylmethyl)-4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B5689501.png)

![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)
![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)
![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)
![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)

